molecular formula C2Cl6S2 B14729867 1,1,1,2,2-Pentachloro-2-(chlorodisulfanyl)ethane CAS No. 6482-63-9

1,1,1,2,2-Pentachloro-2-(chlorodisulfanyl)ethane

Cat. No.: B14729867
CAS No.: 6482-63-9
M. Wt: 300.9 g/mol
InChI Key: IFNLPOUONWUVTA-UHFFFAOYSA-N
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Description

1,1,1,2,2-Pentachloro-2-(chlorodisulfanyl)ethane is a chemical compound with the molecular formula C₂Cl₆S₂. It is characterized by the presence of multiple chlorine atoms and disulfanyl groups attached to an ethane backbone. This compound is known for its high chlorine content and unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,1,2,2-Pentachloro-2-(chlorodisulfanyl)ethane typically involves the chlorination of ethane derivatives under controlled conditions. The reaction is carried out in the presence of chlorine gas and a suitable catalyst, often at elevated temperatures. The process requires careful control of reaction parameters to ensure the selective formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the continuous feed of ethane and chlorine gas into a reactor, where the reaction is catalyzed and maintained at optimal conditions for high yield and purity. The product is then purified through distillation and other separation techniques .

Chemical Reactions Analysis

Types of Reactions

1,1,1,2,2-Pentachloro-2-(chlorodisulfanyl)ethane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorinated sulfoxides or sulfones, while reduction can produce less chlorinated ethanes .

Scientific Research Applications

1,1,1,2,2-Pentachloro-2-(chlorodisulfanyl)ethane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,1,1,2,2-Pentachloro-2-(chlorodisulfanyl)ethane involves its interaction with molecular targets through its chlorine and disulfanyl groups. These interactions can lead to the formation of reactive intermediates, which can further react with other molecules. The pathways involved include nucleophilic substitution and redox reactions, which contribute to its overall chemical behavior .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1,1,2,2-Pentachloro-2-(chlorodisulfanyl)ethane is unique due to the presence of both chlorine and disulfanyl groups, which impart distinct chemical properties and reactivity compared to other chlorinated ethanes. This uniqueness makes it valuable for specific applications in research and industry .

Properties

CAS No.

6482-63-9

Molecular Formula

C2Cl6S2

Molecular Weight

300.9 g/mol

IUPAC Name

1,1,2,2,2-pentachloroethylsulfanyl thiohypochlorite

InChI

InChI=1S/C2Cl6S2/c3-1(4,5)2(6,7)9-10-8

InChI Key

IFNLPOUONWUVTA-UHFFFAOYSA-N

Canonical SMILES

C(C(Cl)(Cl)Cl)(SSCl)(Cl)Cl

Origin of Product

United States

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